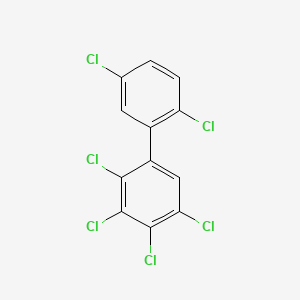

2,2',3,4,5,5'-Hexachlorobiphenyl

Description

Historical Context and Development of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) emerged as industrial chemicals in the early 20th century, with large-scale production beginning in 1929 by Swann Chemical Corporation. Monsanto Chemical Company acquired Swann in 1935, becoming the sole U.S. manufacturer of PCBs until 1977. These compounds were prized for their thermal stability, electrical insulation properties, and chemical inertness, leading to widespread use in transformers, capacitors, and hydraulic systems.

PCB-141, a hexachlorinated congener, was among the 209 possible PCB variants synthesized during this period. Its production peaked alongside commercial mixtures like Aroclor 1260, which contained multiple congeners for industrial applications. Global PCB production reached approximately 1.3 million tonnes between 1930 and 1993, with hexachlorobiphenyls like PCB-141 constituting ~16% of total output. The 1979 U.S. ban on PCB manufacturing under the Toxic Substances Control Act marked the end of deliberate production, though legacy contamination persists.

Nomenclature and Identification Systems

PCB-141 is systematically identified through three primary systems:

- IUPAC Name : 2,2',3,4,5,5'-Hexachlorobiphenyl

- CAS Registry Number : 52712-04-6

- Congener Number : 141 (Ballschmiter-Zell numbering)

The Ballschmiter-Zell system assigns unique identifiers based on chlorine substitution patterns, with PCB-141 corresponding to biphenyl rings chlorinated at positions 2, 2', 3, 4, 5, and 5' (Figure 1). Analytical standards for PCB-141 are commercially available, typically dissolved in isooctane at concentrations of 35–100 µg/mL.

Table 1: Key Identifiers for PCB-141

| System | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 52712-04-6 |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.88 g/mol |

| Congener Number | 141 |

Position of PCB-141 within PCB Congener Classification

PCB-141 belongs to the hexachlorobiphenyl homolog group, characterized by six chlorine substituents. This group comprises 42 congeners, differentiated by chlorine atom positions. Key classification features include:

- Ortho Substitution : Two chlorine atoms at ortho positions (2 and 2'), reducing coplanarity and dioxin-like toxicity.

- Chlorine Distribution : Asymmetric substitution across biphenyl rings (positions 2,3,4,5 on one ring; 2',5' on the other).

Table 2: Hexachlorobiphenyl Homolog Group Characteristics

| Total Congeners | Chlorine Positions | Typical Commercial Mixtures |

|---|---|---|

| 42 | 6 substituents | Aroclor 1260, Clophen A60 |

PCB-141 is classified under the "4CL" descriptor, indicating ≥4 chlorine substituents, and lacks the "PP" designation due to incomplete para substitution.

Global Production History and Industrial Applications

From 1930 to 1977, Monsanto produced ~99% of U.S. PCBs, including PCB-141, under the Aroclor brand. Global estimates suggest:

Table 3: Historical PCB Production Data (1930–2000)

| Region | Estimated Production (Tonnes) | Primary Applications |

|---|---|---|

| United States | 650,000 | Electrical equipment, plastics |

| Western Europe | 300,000 | Paints, adhesives |

| Japan | 60,000 | Carbonless copy paper |

PCB-141’s stability made it prevalent in high-temperature applications, though environmental persistence led to bioaccumulation in ecosystems. Post-ban, residual PCB-141 remains in pre-1979 infrastructure, requiring ongoing monitoring.

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKLGIYGBLTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074174 | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-04-6, 52712-04-6 | |

| Record name | 1,3-Azaphospholidine, 1,2,3-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NOF097W59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

PCB congeners differ in chlorine substitution patterns, which influence their environmental fate and toxicity. Key comparisons include:

Table 1: Structural and Physicochemical Properties

*Log Kow (octanol-water partition coefficient) estimates based on chlorination degree and substitution patterns.

Key Observations :

- Solubility : PCB-141 has higher aqueous solubility than PCB-153 due to less symmetrical chlorine substitution, which reduces hydrophobicity .

- Bioaccumulation : PCB-153 (log Kow ~7.5) is more lipophilic than PCB-141, leading to higher bioaccumulation in fatty tissues .

- Metabolic Stability : PCB-141’s 3,4,5-substituted ring lacks adjacent unsubstituted carbons, slowing enzymatic oxidation compared to PCB-136, which has two adjacent unchlorinated positions .

Pharmacokinetics and Metabolism

Species-specific metabolism and tissue distribution vary significantly among hexachlorobiphenyls:

Table 2: Pharmacokinetic Parameters in Rats

Key Findings :

- Metabolism : PCB-141 is metabolized 2–4 times faster than PCB-153 but slower than lower-chlorinated congeners (e.g., dichlorobiphenyls) . This is attributed to steric hindrance from chlorine atoms blocking cytochrome P450 (CYP) enzyme access.

- Tissue Distribution : PCB-141’s fat-to-blood ratio is lower than PCB-153’s, reflecting its moderate lipophilicity .

- Excretion : Both PCB-141 and PCB-153 are excreted predominantly via feces due to enterohepatic recirculation of metabolites .

Toxicity and Environmental Impact

Gene Expression and Endocrine Effects :

- PCB-153 induces dysregulation of genes involved in immune response (e.g., CCL22, GZMK) in human B-lymphoblastoid cells . Similar effects are hypothesized for PCB-141 but require validation.

- PCB-153 and PCB-141 are biomarkers for POP exposure, correlating with endocrine-disrupting xenoestrogenic activity in human serum .

Environmental Persistence :

- PCB-141 is detected in environmental matrices at concentrations comparable to other hexachlorobiphenyls (e.g., 0.8 µg/kg in soil by EPA Method 8082A ).

- Its lower log Kow compared to PCB-153 suggests shorter half-lives in aquatic systems but longer persistence in sediments due to moderate hydrophobicity .

Regulatory Status

PCB-141 is universally regulated under POPs treaties and industrial standards:

Q & A

Q. What are the recommended analytical methods for detecting 2,2',3,4,5,5'-Hexachlorobiphenyl in environmental matrices?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for detecting PCB-141. Key steps include:

- Sample Preparation : Use Soxhlet extraction or pressurized liquid extraction (PLE) with hexane/acetone mixtures for solid matrices (e.g., soil, sediment). For biological samples (e.g., serum), liquid-liquid extraction with non-polar solvents is recommended .

- Detection : GC/MS operated in selected ion monitoring (SIM) mode enhances specificity. The detection limit typically ranges from 0.7–0.8 µg/kg for environmental solids, depending on matrix interferences .

- Confirmation : Match retention times with certified reference materials (e.g., Catalog C-141N) and verify via isotopic dilution for quantitative accuracy .

Q. How does the environmental persistence of PCB-141 influence its bioaccumulation potential?

Methodological Answer: PCB-141 exhibits moderate hydrophobicity (log Kow ~6.5–7.0) and low aqueous solubility (7.55 µg/L at 20°C ), favoring adsorption to organic matter in sediments and lipids in biota . Key factors for bioaccumulation studies:

Q. What experimental models are used to assess the toxicological mechanisms of PCB-141?

Methodological Answer:

- In Vitro Models : Use hepatocyte cultures to evaluate cytochrome P450 induction (e.g., CYP1A1/2) via luciferase reporter assays .

- In Vivo Models : Rodent studies (e.g., Sprague-Dawley rats) are employed to assess hepatic effects. Dose-response experiments (0.1–50 mg/kg/day) monitor biomarkers like porphyrin accumulation and thyroid hormone disruption .

Advanced Research Questions

Q. How can conflicting toxicity data between PCB-141 and structurally similar congeners be reconciled?

Methodological Answer:

- Structure-Activity Relationships (SARs) : Compare toxicity using molecular docking simulations to assess binding affinity with the aryl hydrocarbon receptor (AhR). PCB-141 (non-coplanar) shows lower AhR activation than coplanar congeners (e.g., PCB-126) .

- Meta-Analysis : Pool data from studies like NHANES (2011–2012) to evaluate congener-specific epidemiological correlations. For example, PCB-141’s blood concentration thresholds (0.18 ng/mL) differ significantly from PCB-153’s due to variance in chlorination patterns .

Q. What are the challenges in quantifying PCB-141 transformation products, and how can they be addressed?

Methodological Answer:

- Transformation Pathways : Hydroxylated metabolites (e.g., 4-Hydroxy-PCB-141) form via CYP-mediated oxidation. Use LC-MS/MS with electrospray ionization (ESI-) for polar metabolite detection .

- Artifact Mitigation : Avoid alkaline conditions during extraction to prevent dechlorination artifacts. Spiking experiments with isotopically labeled PCB-141 (e.g., 13C12-PCB-141) validate recovery rates .

Q. How does the stereochemistry of PCB-141 influence its environmental fate and toxicity?

Methodological Answer:

- Enantiomer-Specific Analysis : Employ chiral GC columns (e.g., β-cyclodextrin) to resolve enantiomers. PCB-141’s atropisomers exhibit differential biodegradation rates in anaerobic environments .

- Toxicity Disparities : Compare enantiomer effects in cell models; (-)-PCB-141 may induce higher oxidative stress than (+)-PCB-141 due to membrane permeability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.